molecular formula C14H14N4O3 B6559221 N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 946219-87-0

N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B6559221
CAS No.: 946219-87-0
M. Wt: 286.29 g/mol
InChI Key: FSIZMNZRVFXNSV-UHFFFAOYSA-N
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Description

N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound belonging to the phthalazinone derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the formation of the phthalazinone core. One common approach is the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and various amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating new chemical entities.

Biology: In biological research, N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide is studied for its potential biological activities, such as enzyme inhibition and modulation of cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • Phthalazinone derivatives

  • Oxadiazol-phthalazinone derivatives

  • Isocorydine derivatives

Uniqueness: N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide stands out due to its unique structural features and reactivity profile, which make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-7-15-13(20)14(21)16-8-11-9-5-3-4-6-10(9)12(19)18-17-11/h2-6H,1,7-8H2,(H,15,20)(H,16,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIZMNZRVFXNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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